2,4,4-Trimethyloctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62016-35-7 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

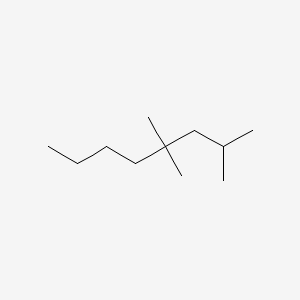

2,4,4-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-11(4,5)9-10(2)3/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

CJXXTMYWNCYKHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)(C)CC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2,4,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2,4,4-Trimethyloctane. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and a logical diagram illustrating structure-property relationships.

Core Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Its physical properties are influenced by its molecular structure, particularly the degree of branching, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point | 171 | °C |

| Melting Point | -57.06 (estimated) | °C |

| Density | 0.7385 | g/mL |

| Refractive Index | 1.4177 |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid alkanes such as this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient procedure.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the heat-circulating arm of the tube is properly positioned for even heating.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a thermostatic bath at a constant temperature (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[5]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the prisms to maintain a stable temperature (e.g., 20°C).[6]

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the boundary between the light and dark fields into the center of the crosshairs.

-

If a colored fringe appears at the boundary, the dispersion compensator is adjusted to sharpen the boundary into a clear line.

-

The refractive index is read from the scale.

Structure-Property Relationship

The physical properties of alkanes are directly related to their molecular structure. For isomers, the degree of branching plays a crucial role in determining the strength of intermolecular forces, which in turn affects properties like the boiling point.[7][8]

Caption: Relationship between alkane structure and boiling point.

References

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,4-trimethyloctane, a branched alkane of interest in various fields of chemical research and development. The document details two principal synthetic routes: a Grignard-based synthesis and an alkene oligomerization pathway. Each method is presented with in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication. The information is curated to meet the needs of researchers, scientists, and professionals in drug development seeking to synthesize this specific branched alkane.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its highly branched structure imparts specific physical and chemical properties that are of interest in areas such as fuel science, as a reference compound in analytical chemistry, and as a non-polar solvent or intermediate in organic synthesis. This guide focuses on providing detailed and practical methodologies for the laboratory-scale synthesis of this target molecule.

Grignard-Based Synthesis Pathway

A robust and versatile method for the synthesis of this compound involves a two-step Grignard reaction sequence. This pathway offers a high degree of control over the final product's structure. The overall process involves the formation of a tertiary alcohol intermediate, followed by its deoxygenation to the target alkane.

Overall Reaction Scheme

The Grignard-based synthesis can be visualized as follows:

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,4-Trimethyl-4-octanol via Grignard Reaction

This step involves the reaction of n-butylmagnesium bromide with pinacolone (3,3-dimethyl-2-butanone).

-

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the n-butyl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining n-butyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled in an ice bath. A solution of pinacolone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2,4-trimethyl-4-octanol.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Deoxygenation of 2,2,4-Trimethyl-4-octanol

This step involves the reduction of the tertiary alcohol to the corresponding alkane. A common method is radical deoxygenation (Barton-McCombie reaction).

-

Materials:

-

2,2,4-Trimethyl-4-octanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Carbon disulfide

-

Methyl iodide

-

AIBN (Azobisisobutyronitrile)

-

Tributyltin hydride

-

Toluene (B28343) (anhydrous)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene is prepared.

-

A solution of 2,2,4-trimethyl-4-octanol (1.0 equivalent) in anhydrous toluene is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour, followed by the dropwise addition of carbon disulfide (1.5 equivalents).

-

After stirring for 2 hours, methyl iodide (2.0 equivalents) is added, and the mixture is stirred overnight at room temperature to form the corresponding xanthate ester.

-

The reaction mixture is then diluted with toluene, and AIBN (0.1 equivalents) and tributyltin hydride (1.5 equivalents) are added.

-

The mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Quantitative Data

| Step | Reactants | Product | Typical Yield |

| 1 | n-Butyl bromide, Pinacolone | 2,2,4-Trimethyl-4-octanol | 75-85% |

| 2 | 2,2,4-Trimethyl-4-octanol | This compound | 60-70% |

Alkene Oligomerization Pathway

An alternative industrial-style approach to synthesizing highly branched alkanes is through the acid-catalyzed oligomerization of alkenes. For this compound, a plausible route is the co-dimerization of isobutylene (B52900) and a butene isomer, followed by hydrogenation. This method often produces a mixture of isomers.

Overall Reaction Scheme

The alkene oligomerization pathway can be summarized as follows:

An In-depth Technical Guide to CAS Number 62016-35-7: 2,4,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for CAS number 62016-35-7, identified as 2,4,4-trimethyloctane. It is intended for a scientific audience and aims to consolidate existing knowledge. Notably, there is a significant lack of published data regarding the biological activity, specific experimental protocols, and associated signaling pathways for this particular compound. The information presented herein is based on publicly accessible chemical databases and general knowledge of branched alkanes.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2][3][4][5] As a saturated hydrocarbon, it is a non-polar compound. The structural arrangement of its methyl groups influences its physical properties, such as boiling point and density.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62016-35-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| SMILES | CCCCC(C)(C)CC(C)C | PubChem[1] |

| Boiling Point | 171 °C | ChemicalBook |

| Density | 0.7385 g/cm³ | ChemicalBook |

Synthesis and Analysis

The analysis of volatile organic compounds like this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation of the compound from a mixture and its identification based on its mass spectrum.

Generalized Experimental Workflow: GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of a volatile organic compound such as this compound.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and pharmacological data for this compound in the public domain. However, general information on branched alkanes suggests they have low acute toxicity.[7] The primary routes of exposure are inhalation and dermal contact. High concentrations of volatile alkanes may cause respiratory tract irritation.[8]

Table 2: General Toxicological Profile of Branched Alkanes (C8-C18)

| Endpoint | Observation | Source |

| Acute Oral Toxicity | Low | Australian Industrial Chemicals Introduction Scheme[7] |

| Acute Dermal Toxicity | Low | Australian Industrial Chemicals Introduction Scheme[7] |

| Acute Inhalation Toxicity | Low; potential for adverse effects at high concentrations | Australian Industrial Chemicals Introduction Scheme[7] |

| Skin Irritation | Slightly irritating | Australian Industrial Chemicals Introduction Scheme[7] |

| Eye Irritation | Slightly irritating | Australian Industrial Chemicals Introduction Scheme[7] |

| Skin Sensitization | Not a sensitizer | Australian Industrial Chemicals Introduction Scheme[7] |

| Genotoxicity | Not considered to be genotoxic | Australian Industrial Chemicals Introduction Scheme[7] |

| Dermal Absorption | Low | Australian Industrial Chemicals Introduction Scheme[7] |

| Systemic Toxicity (Repeated Oral Exposure) | Not likely to cause systemic toxicity | Australian Industrial Chemicals Introduction Scheme[7] |

It is important to note that this is a generalized profile for a class of compounds and may not be representative of this compound specifically.

Signaling Pathways

Currently, there is no available information in the scientific literature linking this compound to any specific biological signaling pathways. As a non-polar hydrocarbon, it is not expected to interact with specific cellular receptors in the manner of a drug molecule. Any biological effects are more likely to be non-specific, potentially related to interactions with cell membranes at high concentrations.

Conclusion

CAS number 62016-35-7, or this compound, is a branched alkane with well-defined physicochemical properties. However, a thorough review of available literature reveals a significant gap in the understanding of its biological activity, including its pharmacology, toxicology, and mechanism of action. While general information on branched alkanes suggests low toxicity, specific data for this compound are absent. Future research would be necessary to elucidate any potential biological effects and to develop specific experimental protocols for its synthesis and analysis. For professionals in drug development, this compound is not currently identified as a substance of interest.

References

- 1. This compound | C11H24 | CID 53428974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,4-Trimethyloctane | C11H24 | CID 519610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trimethyloctane | C11H24 | CID 14228739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trimethyloctane | C11H24 | CID 23572081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,4-Trimethyloctane | C11H24 | CID 53425114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Undecane Isomers

An In-depth Technical Guide on the Isomeric Forms of C11H24 Alkanes

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C₁₁H₂₄) is an acyclic alkane that, with its 159 structural isomers, represents a significant subject for study in hydrocarbon chemistry. As nonpolar hydrocarbons, the isomers of undecane exhibit a range of physicochemical properties primarily dictated by the degree and nature of their branching. While generally characterized by low biological reactivity, their properties as solvents and components of complex hydrocarbon mixtures are of considerable interest in various industrial and research applications, including their potential use as excipients or in delivery systems within the pharmaceutical industry.

This technical guide provides a comprehensive overview of the known properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

The structural variations among the isomers of undecane lead to significant differences in their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane. Molecular symmetry also plays a crucial role, with more symmetrical isomers often exhibiting higher melting points.

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative data for n-undecane and a selection of its branched isomers. The availability of experimental data for all 159 isomers is limited.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | 186 | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

-

Principle : The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Methodology (Capillary Method) :

-

Sample Preparation : A small amount of the liquid undecane isomer is placed in a test tube.

-

Apparatus Setup : A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating : The apparatus is heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a heating block.

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

-

Determination of Melting Point

-

Principle : The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range.

-

Methodology (Capillary Method) :

-

Sample Preparation : A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample, often with magnification.

-

Heating : The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2°C per minute) as the expected melting point is approached.

-

Observation : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Determination of Density

-

Principle : Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer, which is a flask with a precisely known volume.

-

Methodology (Pycnometer Method) :

-

Calibration : The empty pycnometer is weighed. It is then filled with

-

Spectroscopic Profile of 2,4,4-Trimethyloctane: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,4,4-Trimethyloctane. Due to a lack of publicly available experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. It also includes detailed, generalized experimental protocols for obtaining such data for a liquid alkane, which can be adapted for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar branched alkanes.

Table 1: Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H Stretch (from CH₃ and CH₂) | Strong |

| 1470-1450 | C-H Bend (Scissoring) | Medium |

| 1385-1375 | C-H Bend (Methyl Rock) | Medium |

| 1370-1365 | C-H Bend (tert-Butyl Rock) | Medium |

Note: The C-C stretching and bending bands are typically weak and fall in the fingerprint region (below 1500 cm⁻¹), making them less useful for diagnostic purposes.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 3H | -CH₂CH₃ (C8) |

| ~ 0.90 | Doublet | 3H | -CH(CH₃ )₂ (C2) |

| ~ 0.95 | Singlet | 6H | -C(CH₃ )₂- (C4) |

| ~ 1.25 | Multiplet | 6H | -CH₂ CH₂CH₂ CH₃ (C5, C6, C7) |

| ~ 1.55 | Multiplet | 1H | -CH (CH₃)₂ (C2) |

| ~ 1.70 | Multiplet | 2H | -C(CH₃)₂CH₂ CH- (C3) |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 14 | C8 |

| ~ 23 | C2-Methyls |

| ~ 25 | C7 |

| ~ 30 | C4-Methyls |

| ~ 33 | C5 |

| ~ 35 | C4 |

| ~ 42 | C6 |

| ~ 50 | C3 |

| ~ 55 | C2 |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show fragmentation patterns characteristic of branched alkanes. The molecular ion peak (M⁺) at m/z 156 may be of low abundance or absent.[1][2][3] Fragmentation is dominated by cleavage at the branching points to form more stable carbocations.[1][3]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) - likely weak or absent. |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl group. |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl group (likely from cleavage at C4). This is a major expected fragmentation pathway. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation - often a base peak in molecules with this moiety. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid alkane like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) should be clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology: High-Resolution NMR Spectroscopy of a Liquid Sample.

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a ¹H spectrum.

-

The free induction decay (FID) is then Fourier transformed to produce the spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the spectra using the spectrometer software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: ~250 °C.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The compound will be vaporized, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

-

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes, offering a comparative analysis with their linear counterparts. Understanding these properties is fundamental in various scientific disciplines, including chemical synthesis, materials science, and pharmacology, where molecular stability and energy transformations are critical. This document details the underlying principles, presents quantitative data, outlines experimental methodologies, and visualizes key relationships to facilitate a deeper understanding of branched alkane thermodynamics.

Core Thermodynamic Properties and the Influence of Branching

The structure of an alkane, specifically the degree of branching in its carbon skeleton, profoundly influences its thermodynamic properties. This section explores the key thermodynamic parameters: enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity.

Enthalpy of Formation (ΔH°f) and Molecular Stability

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of a molecule's intrinsic stability. For alkanes, a more negative ΔH°f indicates greater thermodynamic stability.

A consistent trend observed is that branched alkanes are generally more thermodynamically stable than their linear isomers .[1][2][3] This increased stability is reflected in their more negative (or less positive) standard enthalpies of formation.[4] The primary reason for this enhanced stability is attributed to a combination of factors including intramolecular van der Waals forces and electron correlation effects. The more compact structure of branched alkanes leads to more favorable intramolecular interactions.[5]

This greater stability of branched alkanes also results in a lower heat of combustion (ΔH°c) .[2][6] Since the combustion of an alkane to carbon dioxide and water releases energy, a more stable (lower energy) alkane will release less energy upon combustion.[6]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. For alkanes, entropy is influenced by factors such as molecular weight, symmetry, and conformational flexibility. Generally, for a given number of carbon atoms, linear alkanes have a higher standard molar entropy than their branched isomers . This is because the linear structure allows for a greater number of possible conformations (rotational isomers), leading to a higher degree of randomness.[7] Branching reduces the number of accessible conformations, resulting in a more ordered system and thus lower entropy.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of both enthalpy and entropy (ΔG°f = ΔH°f - TΔS°) and is the ultimate determinant of a compound's thermodynamic stability and spontaneity of formation under constant temperature and pressure.[8] Given that the enthalpic stabilization of branched alkanes is generally the dominant factor, branched alkanes typically have a more negative (or less positive) standard Gibbs free energy of formation compared to their linear isomers, indicating they are thermodynamically more favorable.[9]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. For alkanes, heat capacity increases with the number of atoms in the molecule.[10][11] In the liquid phase, for a given number of carbon atoms, linear alkanes tend to have a higher molar heat capacity than their branched isomers .[12] This is related to the greater number of vibrational and rotational modes available to the more flexible linear chains.

Data Presentation: Thermodynamic Properties of Selected Alkanes

The following tables summarize the standard thermodynamic properties for a selection of linear and branched alkanes at 298.15 K and 1 bar.

Table 1: Standard Enthalpy of Formation (ΔH°f), Standard Molar Entropy (S°), and Gibbs Free Energy of Formation (ΔG°f) of Selected Alkanes. [9][13][14][15]

| Alkane | Formula | Isomer Type | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Butane | C₄H₁₀ | Linear | -127.2 | 310.0 | -17.0 |

| Isobutane (2-Methylpropane) | C₄H₁₀ | Branched | -135.6 | 295.0 | -21.0 |

| n-Pentane | C₅H₁₂ | Linear | -146.4 | 349.0 | -8.4 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | Branched | -154.4 | 344.0 | -14.8 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | Branched | -166.0 | 306.0 | -15.2 |

| n-Hexane | C₆H₁₄ | Linear | -167.2 | 388.0 | -0.3 |

| 2-Methylpentane | C₆H₁₄ | Branched | -174.5 | 379.0 | -4.8 |

| 3-Methylpentane | C₆H₁₄ | Branched | -171.9 | 382.0 | -2.9 |

| 2,2-Dimethylbutane | C₆H₁₄ | Branched | -185.7 | 358.0 | -9.0 |

| 2,3-Dimethylbutane | C₆H₁₄ | Branched | -179.0 | 369.0 | -5.9 |

Table 2: Molar Heat Capacity (Cp) of Selected Alkanes in the Gaseous State. [11][16]

| Alkane | Formula | Isomer Type | Cp (J/mol·K) |

| n-Butane | C₄H₁₀ | Linear | 98.5 |

| Isobutane (2-Methylpropane) | C₄H₁₀ | Branched | 96.7 |

| n-Pentane | C₅H₁₂ | Linear | 120.1 |

| Isopentane (2-Methylbutane) | C₅H₁₂ | Branched | 118.0 |

| Neopentane (2,2-Dimethylpropane) | C₅H₁₂ | Branched | 119.2 |

| n-Hexane | C₆H₁₄ | Linear | 143.1 |

| 2-Methylpentane | C₆H₁₄ | Branched | 140.6 |

| 2,2-Dimethylbutane | C₆H₁₄ | Branched | 138.5 |

Experimental Protocols

The determination of thermodynamic properties of alkanes relies on precise experimental techniques. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary method for determining the heat of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.[17][18][19]

Objective: To measure the heat of combustion (ΔH°c) of a volatile organic compound, such as an alkane.

Apparatus:

-

Oxygen bomb calorimeter (including the bomb, bucket, and insulating jacket)

-

High-precision thermometer

-

Pellet press

-

Ignition wire of known combustion energy

-

Oxygen cylinder with a pressure gauge

-

Analytical balance

Procedure:

-

Sample Preparation: A known mass (typically 0.8 - 1.0 g) of the alkane is accurately weighed.[20] If the alkane is a solid, it is pressed into a pellet.[17] For liquid alkanes, a gelatin capsule or a glass ampoule is used to contain the sample.

-

Bomb Assembly: The weighed sample is placed in the combustion cup inside the bomb. A measured length of ignition wire is attached to the electrodes, with the wire in contact with the sample.[17] A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.[17]

-

Pressurization: The bomb is sealed and flushed with oxygen to remove any nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[17][21]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a known mass of water (e.g., 2000 mL).[17] The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings. The stirrer and thermometer are positioned in the water.

-

Temperature Measurement: The initial temperature of the water is recorded at regular intervals (e.g., every 30 seconds) for a period before ignition to establish a baseline.[17]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[21]

-

Post-Ignition Temperature Measurement: The temperature is recorded at regular intervals after ignition until it reaches a maximum and then starts to cool.[17]

-

Corrections and Calculations:

-

The temperature change (ΔT) is corrected for any heat exchange with the surroundings.

-

The heat absorbed by the calorimeter and the water is calculated using the total heat capacity of the system (C_total), which is determined by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[20]

-

The heat released by the combustion of the ignition wire is subtracted from the total heat released.

-

The heat of combustion at constant volume (ΔU°c) is calculated.

-

The heat of combustion at constant pressure (ΔH°c) is then calculated from ΔU°c using the relationship ΔH = ΔU + Δ(PV), which for reactions involving gases can be approximated as ΔH°c = ΔU°c + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.[19]

-

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[22]

Objective: To measure the heat capacity (Cp) of an alkane.

Apparatus:

-

Adiabatic calorimeter

-

Heater with a known power output

-

High-precision thermometer

-

Pressure transducer (for measurements at constant pressure)

Procedure:

-

Sample Loading: A known mass of the alkane is placed in the sample container of the calorimeter.

-

Adiabatic Conditions: The sample container is enclosed in an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample at all times, thereby minimizing heat loss to the surroundings.[22]

-

Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater.

-

Temperature Measurement: The resulting temperature increase of the sample is precisely measured.

-

Calculation: The heat capacity is calculated from the amount of heat supplied and the measured temperature change (Cp = q / ΔT). This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Standard Molar Entropy

The standard molar entropy of an alkane can be determined calorimetrically or calculated using statistical mechanics.

Calorimetric Method: The entropy of a substance at a given temperature can be determined from its heat capacity data. According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a higher temperature (T) can be calculated by integrating the heat capacity divided by the temperature from 0 K to T, accounting for the entropy changes at any phase transitions:

S°(T) = ∫(0 to T_fus) [Cp(solid)/T] dT + ΔH_fus/T_fus + ∫(T_fus to T_vap) [Cp(liquid)/T] dT + ΔH_vap/T_vap + ∫(T_vap to T) [Cp(gas)/T] dT

where T_fus and T_vap are the temperatures of fusion and vaporization, and ΔH_fus and ΔH_vap are the enthalpies of fusion and vaporization, respectively.

Statistical Mechanics Method: For molecules in the gaseous state, the entropy can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom.[23] The necessary molecular parameters (e.g., moments of inertia, vibrational frequencies) are typically obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Gibbs Free Energy [chemed.chem.purdue.edu]

- 9. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. psecommunity.org [psecommunity.org]

- 12. Chain length dependence of the thermodynamic properties of linear and cyclic alkanes and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. srd.nist.gov [srd.nist.gov]

- 14. srd.nist.gov [srd.nist.gov]

- 15. Standard_enthalpy_change_of_formation_(data_table) [chemeurope.com]

- 16. tsijournals.com [tsijournals.com]

- 17. personal.utdallas.edu [personal.utdallas.edu]

- 18. biopchem.education [biopchem.education]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 21. ocf.berkeley.edu [ocf.berkeley.edu]

- 22. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-depth Technical Guide to the Discovery and History of Trimethyloctane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of hydrocarbon isomers has been a cornerstone of organic chemistry, with profound implications for various scientific and industrial fields, including fuel technology and drug development. Among the vast array of hydrocarbon structures, branched alkanes, such as the isomers of trimethyloctane (C₁₁H₂₄), have garnered significant interest due to their unique physical and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of trimethyloctane isomers, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Quest for Higher Octane and the Rise of Branched Alkanes

The early 20th century witnessed a surge in the development of the internal combustion engine, which in turn created a demand for higher-quality fuels. A significant challenge was "engine knock," a premature detonation of fuel that reduced efficiency and damaged engines. This spurred research into the relationship between a hydrocarbon's structure and its combustion properties.

A pivotal figure in this era was American chemist Russell Earl Marker . While working at the Ethyl Corporation in the 1920s, he was instrumental in developing the octane rating system , a standard measure of a fuel's resistance to knocking.[1][2][3] Marker's research revealed a crucial insight: increased branching in hydrocarbons reduced engine knock .[1][2] This discovery fundamentally shifted the focus of fuel science towards the synthesis and characterization of highly branched alkanes, laying the groundwork for the study of isomers like trimethyloctane. While the specific discovery of each trimethyloctane isomer is not widely documented with precise dates and discoverers, their investigation is a direct consequence of this broader scientific pursuit.

Quantitative Data of Trimethyloctane Isomers

The various isomers of trimethyloctane exhibit distinct physical properties. The following table summarizes key quantitative data for several of these isomers, compiled from various chemical databases.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 2,2,4-Trimethyloctane | 18932-14-4 | 173.5 (est.) | 0.743 (est.) | 1.418 (est.) |

| 2,3,4-Trimethyloctane (B14542405) | 62016-31-3 | 180 - 184.1[4][5] | 0.7536[4] | 1.4221[4] |

| 2,3,6-Trimethyloctane | 62016-33-5 | 177.2 (est.) | 0.746 (est.) | 1.419 (est.) |

| 2,4,6-Trimethyloctane | 62016-37-9 | 175.2 (est.) | 0.739 (est.) | 1.416 (est.) |

| 2,5,6-Trimethyloctane | 62016-14-2 | 178[6] | 0.7470[6] | 1.4189[6] |

| 3,3,6-Trimethyloctane (B14554627) | Not readily available | 176[7] | 0.749[7] | 1.421[7] |

| 3,4,5-Trimethyloctane | 62016-44-8 | 184.8 (est.) | 0.763 (est.) | 1.427 (est.) |

| 3,4,6-Trimethyloctane | 62016-45-9 | 180.9 (est.) | 0.755 (est.) | 1.423 (est.) |

Note: "est." indicates an estimated value from computational models.

Experimental Protocols: Synthesis and Characterization

The synthesis of highly branched alkanes like trimethyloctane isomers typically involves a multi-step process. The most common and versatile method is the Grignard reaction to create a tertiary alcohol, followed by dehydration and catalytic hydrogenation.

General Synthetic Workflow

Caption: General synthetic pathway for trimethyloctane isomers.

Grignard Reaction for Tertiary Alcohol Synthesis

This step is crucial for creating the highly branched carbon skeleton.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A suitable alkyl halide (e.g., a brominated alkane)

-

A suitable ketone (e.g., a methyl ketone or other ketone to achieve the desired branching)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

Procedure:

-

Preparation of the Grignard Reagent: All glassware must be rigorously dried to exclude moisture. Magnesium turnings and a crystal of iodine are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A solution of the alkyl halide in anhydrous ether or THF is added dropwise to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining alkyl halide solution is then added at a rate that maintains a steady reflux.[1]

-

Reaction with the Ketone: The prepared Grignard reagent is cooled in an ice bath. A solution of the ketone in anhydrous ether or THF is added dropwise with stirring.[1]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[1]

Dehydration of the Tertiary Alcohol

Materials:

-

Crude tertiary alcohol from the previous step

-

A dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or iodine)

Procedure:

-

The crude tertiary alcohol is mixed with the dehydrating agent.

-

The mixture is heated to induce elimination of water, forming a mixture of alkene isomers.

-

The alkene product is typically distilled directly from the reaction mixture.

Catalytic Hydrogenation of the Alkene

This final step saturates the carbon-carbon double bond to yield the desired trimethyloctane isomer.

Materials:

-

Alkene mixture from the dehydration step

-

A suitable solvent (e.g., ethanol, ethyl acetate)

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Hydrogen gas (H₂)

Procedure:

-

The alkene is dissolved in the solvent in a flask suitable for hydrogenation.

-

The Pd/C catalyst is added to the solution.

-

The flask is evacuated and purged with hydrogen gas several times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (often supplied by a balloon) at room temperature.[8][9][10]

-

The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the final trimethyloctane isomer, which can be further purified by distillation.[8]

Analytical Characterization

Distinguishing between the various trimethyloctane isomers requires sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is used to separate the isomers based on their boiling points and interactions with the stationary phase of the GC column. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented.

Fragmentation Patterns of Branched Alkanes: The mass spectra of branched alkanes are distinct from their linear counterparts. A key feature is the preferential cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations.[11] This results in characteristic fragment ions that can be used to deduce the branching structure. The molecular ion peak (M⁺) in highly branched alkanes is often weak or absent.[11]

Caption: Workflow for the GC-MS analysis of trimethyloctane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structure determination of isomers.

-

¹H NMR Spectroscopy: The chemical shifts, signal multiplicities (splitting patterns), and integration of the proton signals provide detailed information about the connectivity of the atoms. Protons on methyl, methylene, and methine groups in different environments within the trimethyloctane isomers will have distinct chemical shifts, typically in the 0.7-1.5 ppm range.[12][13][14] The splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons.

-

¹³C NMR Spectroscopy: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment (i.e., primary, secondary, tertiary, or quaternary).[15][16][17] For branched alkanes, the chemical shifts of sp³ hybridized carbons typically appear in the 10-55 ppm range.[16][17]

Conclusion

The study of trimethyloctane isomers is deeply rooted in the historical development of fuel science and the quest for a deeper understanding of structure-property relationships in organic chemistry. The pioneering work of chemists like Russell Marker on the importance of branched alkanes paved the way for the synthesis and analysis of these complex molecules. Modern synthetic techniques, particularly those involving Grignard reagents, allow for the targeted construction of these isomers. Their detailed characterization, indispensable for applications in both research and industry, relies heavily on the powerful analytical capabilities of GC-MS and NMR spectroscopy. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. Comparison of aliphatic hydrocarbons - PCC Group Product Portal [products.pcc.eu]

- 4. 2,3,4-trimethyloctane [chemicalbook.com]

- 5. 2,3,4-trimethyloctane [chemister.ru]

- 6. lookchem.com [lookchem.com]

- 7. 3,3,6-trimethyloctane [stenutz.eu]

- 8. scribd.com [scribd.com]

- 9. study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Alkanes | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chemistryconnected.com [chemistryconnected.com]

- 17. compoundchem.com [compoundchem.com]

Unlocking the Potential of Saturated Hydrocarbons: A Technical Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Saturated hydrocarbons, long considered chemically inert feedstocks primarily for combustion, are now at the forefront of innovative chemical research. Their abundance and low cost make them attractive starting materials for the synthesis of high-value chemicals and pharmaceuticals. This technical guide explores key emerging research areas focused on activating and functionalizing these challenging molecules, providing insights into catalytic strategies and their biological relevance.

Catalytic Dehydrogenation of Alkanes

The conversion of alkanes to olefins through dehydrogenation is a cornerstone of the chemical industry, providing essential building blocks for polymers and fine chemicals. Research in this area is focused on developing more efficient, selective, and stable catalysts that can operate under milder conditions.

Iridium Pincer Complexes

Homogeneous catalysis using pincer-ligated iridium complexes has shown remarkable activity and selectivity in alkane dehydrogenation. These catalysts can operate via transfer dehydrogenation, where a sacrificial hydrogen acceptor is used, or through acceptorless dehydrogenation.

Quantitative Data:

| Catalyst/Precatalyst | Substrate | Hydrogen Acceptor | Temp (°C) | Time (h) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |

| (tBu4PCP)IrHCl / Li[BArF₂₀] | Cyclooctane (B165968) | TBE | 80 | 1 | ~180 | ~180 | [1] |

| (p-MeO-iPr4PCP)IrH₄ | Cyclooctane | TBE | 200 | 24 | 14720 | ~613 | [2] |

| (dmPhebox)Ir(OAc)₂(OH₂) | n-Octane | None | 200 | - | - | - | [3] |

| (PCyP)IrHCl | Cyclooctane | TBE | 150 | - | up to 200 | - | [4] |

| Electron-poor Ir-pincer complex | Cyclooctane | TBE | 170 | 4 | ~350 | ~88 | [5] |

TBE: tert-butylethylene

Experimental Protocol: Transfer Dehydrogenation of Cyclooctane using an Iridium Pincer Complex

This protocol is a general representation based on literature procedures[5].

Materials:

-

Iridium pincer precatalyst (e.g., chloro(hydrido) pincer complex)

-

Sodium tert-butoxide (NaOᵗBu)

-

Cyclooctane (COA), degassed and dried

-

tert-butylethylene (TBE), degassed and dried

-

Anhydrous, oxygen-free solvent (e.g., toluene)

-

Schlenk flask or similar reaction vessel

-

Oil bath

-

NMR spectrometer and/or GC-MS for analysis

Procedure:

-

In a glovebox or under an inert atmosphere, add the iridium pincer precatalyst (e.g., 0.004 mmol) and NaOᵗBu (1.5 equivalents) to a Schlenk flask.

-

Add the degassed and dried solvent, followed by cyclooctane (e.g., 3000 equivalents) and tert-butylethylene (e.g., 3000 equivalents).

-

Seal the flask and immerse it in a preheated oil bath at the desired temperature (e.g., 170 °C).

-

Allow the reaction to proceed for the specified time, with stirring.

-

After the reaction time, cool the flask in an ice bath to quench the reaction.

-

Take an aliquot of the reaction mixture for analysis.

-

Analyze the products by NMR spectroscopy or GC-MS to determine the conversion of cyclooctane and the yield of cyclooctene.

-

The Turnover Number (TON) can be calculated as the moles of product formed per mole of catalyst[6]. The Turnover Frequency (TOF) is the TON divided by the reaction time[7].

Logical Relationship: Catalytic Cycle for Alkane Dehydrogenation

Caption: A simplified catalytic cycle for acceptorless alkane dehydrogenation by a pincer-iridium complex.

Methane (B114726) Dehydroaromatization (MDA)

The direct conversion of methane, the primary component of natural gas, into aromatic hydrocarbons like benzene (B151609) is a highly sought-after process. Molybdenum supported on ZSM-5 zeolite (Mo/ZSM-5) is a widely studied catalyst for this reaction, which operates at high temperatures.

Quantitative Data:

| Catalyst | Methane Conversion (%) | Benzene Selectivity (%) | Toluene Selectivity (%) | Naphthalene Selectivity (%) | Coke Selectivity (%) | Reference |

| 5.4% Mo/HZSM-5 | 7.9 | 51.8 | 9.8 | - | 27.8 | [8] |

| 5Mo/H-ZSM-5 | ~10-12 | ~60-80 | - | - | - | [9] |

| Mo/ZSM-5 | 5-20 | - | - | - | - | [8] |

Experimental Protocol: Methane Dehydroaromatization over Mo/ZSM-5

This protocol is a general representation based on literature procedures[10][11][12].

Materials:

-

ZSM-5 zeolite support

-

Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized water

-

Fixed-bed reactor system with a quartz tube

-

Furnace with temperature controller

-

Mass flow controllers for gases (Methane, Nitrogen/Argon)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation (Incipient Wetness Impregnation):

-

Calculate the amount of ammonium heptamolybdate required to achieve the desired Mo loading (e.g., 6 wt.%) on the ZSM-5 support.

-

Dissolve the ammonium heptamolybdate in a minimal amount of deionized water, equal to the pore volume of the ZSM-5 support.

-

Add the solution dropwise to the ZSM-5 powder with constant mixing to ensure even distribution.

-

Dry the impregnated support at 110-120 °C overnight.

-

Calcine the dried powder in air at a high temperature (e.g., 550 °C) for several hours[13].

-

-

Catalytic Reaction:

-

Load a specific amount of the prepared Mo/ZSM-5 catalyst into the quartz reactor tube, typically mixed with an inert material like quartz wool or silicon carbide to form a fixed bed.

-

Place the reactor in the furnace and heat to the reaction temperature (e.g., 700-973 K) under an inert gas flow (N₂ or Ar)[11].

-

Once the temperature is stable, switch the gas feed to a methane stream (or a mixture of methane and an inert gas) at a defined flow rate.

-

Pass the reactor effluent through a cold trap to collect liquid products and analyze the gaseous products online using a GC equipped with appropriate columns and detectors (FID and TCD).

-

Analyze the collected liquid products separately by GC.

-

Experimental Workflow: From Catalyst Synthesis to Product Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Application of reactor engineering concepts in continuous flow chemistry: a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00004G [pubs.rsc.org]

- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 11. Influence of Preparation Conditions on the Catalytic Performance of Mo/H-ZSM-5 for Methane Dehydroaromatization [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nrel.gov [nrel.gov]

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 2,4,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyloctane is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in different chemical processes. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile and semi-volatile organic compounds due to its high resolution and sensitivity.

This document provides a detailed protocol for the analysis of this compound using GC-MS. The method is based on established principles of detailed hydrocarbon analysis and is suitable for the separation of complex hydrocarbon isomers.

Experimental Protocols

Sample Preparation

The sample preparation method should be tailored to the specific matrix. Below are general guidelines for liquid and solid samples.

2.1.1. Liquid Samples (e.g., organic solvents, fuel mixtures)

-

Dilution: If the sample is concentrated, dilute it with a volatile and high-purity solvent such as hexane (B92381) or pentane (B18724) to bring the concentration of this compound into the linear range of the instrument (typically in the µg/mL range). A starting dilution of 1:100 (v/v) is recommended.

-

Internal Standard: For accurate quantification, add an internal standard (e.g., deuterated alkanes or a non-interfering branched alkane) to the diluted sample at a known concentration.

-

Filtration: If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

-

Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

2.1.2. Solid or Semi-Solid Samples (e.g., soil, polymers)

-

Headspace Analysis: For volatile analytes in a solid or viscous liquid matrix, static headspace analysis is a suitable technique that minimizes matrix effects.

-

Accurately weigh a representative amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Add a suitable matrix modifier if necessary.

-

Seal the vial with a septum and cap.

-

Incubate the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

A gas-tight syringe or an automated headspace sampler is then used to inject a portion of the headspace gas into the GC.

-

GC-MS Method

The following GC-MS parameters are recommended for the analysis of this compound. These are based on typical methods for gasoline range organics and detailed hydrocarbon analysis.[1]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (split ratio 50:1) or Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Oven Program | - Initial Temperature: 40°C, hold for 5 minutes- Ramp: 5°C/min to 200°C- Hold: 5 minutes at 200°C |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

| Transfer Line Temp. | 280°C |

Data Presentation and Analysis

Identification

The identification of this compound can be achieved by a combination of its mass spectrum and its retention index.

-

Mass Spectrum: The electron ionization mass spectrum of branched alkanes is characterized by a series of fragment ions with a difference of 14 amu (CH₂). The molecular ion (M⁺) at m/z 156 for C₁₁H₂₄ may be of low abundance or absent. Key fragment ions are expected at m/z 43, 57, 71, and 85. The mass spectrum of the closely related isomer, 2,4,6-trimethyloctane (B14541339), can be used as a reference.[2]

-

Kovats Retention Index (RI): The retention index is a more reliable identifier than retention time alone, as it is less susceptible to variations in analytical conditions. The RI is calculated based on the retention times of n-alkanes. For branched alkanes, the RI is typically lower than that of the corresponding n-alkane. The expected Kovats retention index for this compound on a non-polar column (like HP-5ms) is estimated to be in the range of 1010 - 1030 . This estimation is based on the known retention indices of other trimethyloctane isomers, such as 2,3,4-trimethyloctane (B14542405) (RI ≈ 1016.6 on a semi-standard non-polar column) and 2,4,6-trimethyloctane (RI ≈ 955 on a standard non-polar column).[3][4]

Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The peak area of the target analyte is typically normalized to the peak area of the internal standard.

Table 3: Typical Quantitative Performance Data

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Note: These values are estimates and should be experimentally determined for the specific instrument and matrix.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Logical Relationships in Compound Identification

The identification of an unknown compound relies on the convergence of multiple pieces of evidence. The following diagram illustrates the logical relationship for the confident identification of this compound.

References

Application Note: Mass Spectrometric Analysis of 2,4,4-Trimethyloctane Fragmentation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,4-Trimethyloctane is a highly branched alkane with the molecular formula C₁₁H₂₄.[1][2] The structural elucidation of such saturated hydrocarbons is critical in various fields, including petrochemical analysis, environmental screening, and metabolomics in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that acts as a molecular fingerprint, allowing for detailed structural characterization.

Branched alkanes exhibit distinct fragmentation behaviors compared to their linear isomers. Fragmentation is preferentially initiated at the branching points due to the formation of more stable secondary and tertiary carbocations. This directed fragmentation often results in a weak or entirely absent molecular ion peak, as the energetic molecular ion rapidly breaks apart into more stable fragments. The most abundant peak in the spectrum, or base peak, typically corresponds to the most stable carbocation that can be formed.

This document provides a detailed protocol for the analysis of this compound by GC-MS and outlines its predicted fragmentation pathway based on established principles of mass spectrometry.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available reference spectrum for this compound, the following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their anticipated relative abundance based on the stability of the resulting carbocations.

| m/z | Proposed Fragment Ion (Structure) | Predicted Relative Abundance | Rationale |

| 156 | [C₁₁H₂₄]⁺• (Molecular Ion) | Very Low / Absent | Highly branched alkanes are unstable upon ionization and fragment rapidly. |

| 113 | [C₈H₁₇]⁺ | High | Loss of an isobutyl radical (•C₄H₉) via cleavage at the C4 quaternary carbon, forming a stable tertiary carbocation. |

| 99 | [C₇H₁₅]⁺ | High | Loss of a butyl radical (•C₄H₉) via cleavage at the C4 quaternary carbon, forming a stable tertiary carbocation. |

| 57 | [C₄H₉]⁺ | High (Potential Base Peak) | Corresponds to the stable tertiary butyl cation, a common and highly stable fragment in branched alkanes. |

| 43 | [C₃H₇]⁺ | High | Corresponds to the stable isopropyl cation, a common fragment. |

| 141 | [C₁₀H₂₁]⁺ | Low | Loss of a methyl radical (•CH₃); less favored than cleavage yielding larger, more stable radicals. |

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for analyzing volatile branched alkanes like this compound.

1. Sample Preparation

-

Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as n-hexane or dichloromethane.

-

Perform serial dilutions to create working standards (e.g., 1 ppm, 5 ppm, 10 ppm) for calibration or qualitative analysis.

2. Instrumentation

-

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is required.

3. Gas Chromatography (GC) Conditions

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., DB-5ms, HP-5ms, or equivalent).

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 50:1 (adjust as needed based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5. Data Analysis

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, identifying the base peak and other significant fragment ions to confirm the structure.

Visualized Fragmentation Pathway

The following diagrams illustrate the logical workflow for analysis and the predicted fragmentation pattern of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Trimethyloctanes using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of saturated hydrocarbons, particularly constitutional isomers like trimethyloctanes, presents a significant analytical challenge. Due to their lack of functional groups and the similarity in the chemical environments of their protons and carbons, differentiating between isomers with the same molecular formula (C₁₁H₂₄) is often difficult using mass spectrometry or chromatography alone. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a powerful suite of techniques for the unambiguous determination of their precise molecular architecture.

This document provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and outlines a systematic workflow for interpreting the resulting spectra to distinguish between different trimethyloctane isomers. By combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data, researchers can piece together the carbon skeleton and confirm the specific substitution pattern of each isomer.

Experimental Protocols

Sample Preparation

High-resolution NMR spectra of non-polar alkanes require careful sample preparation to ensure sharp signals and accurate quantification.

-

Solvent Selection : A deuterated solvent that can effectively dissolve the alkane is crucial. Chloroform-d (CDCl₃) is a common choice. For quantitative analysis, ensure the solvent does not contain residual signals that overlap with the analyte signals.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the trimethyloctane isomer in 0.6-0.7 mL of deuterated solvent.

-

Internal Standard : For precise chemical shift referencing, Tetramethylsilane (TMS) is typically used and defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

Degassing : For long-term experiments or samples sensitive to oxidation (less critical for alkanes), degassing the sample by bubbling an inert gas like nitrogen or argon can be beneficial.

NMR Data Acquisition

The following are standard protocols for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.

Table 1: Protocol for 1D NMR Experiments

| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |

| Pulse Program | zg30 | zgpg30 | dept135 |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K |

| Spectral Width | 12-16 ppm | 220-240 ppm | 220-240 ppm |

| Transmitter Offset | Centered at ~6 ppm | Centered at ~110 ppm | Centered at ~110 ppm |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s | 2-5 s |

| Number of Scans | 8-16 | 1024-4096 | 256-1024 |

| Dummy Scans | 2-4 | 4-8 | 4-8 |

Table 2: Protocol for 2D NMR Experiments

| Parameter | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |

| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |

| Spectral Width (F2) | 12-16 ppm | 12-16 ppm | 12-16 ppm |

| Spectral Width (F1) | 12-16 ppm | 220-240 ppm | 220-240 ppm |

| Number of Points (F2) | 1024-2048 | 1024-2048 | 2048 |

| Number of Increments (F1) | 256-512 | 256-512 | 256-512 |

| Number of Scans | 2-8 per increment | 4-16 per increment | 8-32 per increment |

| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |

| ¹J C-H Coupling | N/A | Optimized for ~125-145 Hz | N/A |

| Long-range J C-H | N/A | N/A | Optimized for 4-8 Hz |

Data Presentation: Predicted NMR Data